![molecular formula C20H21N3O2S B2370990 2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole CAS No. 1251545-56-8](/img/structure/B2370990.png)

2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

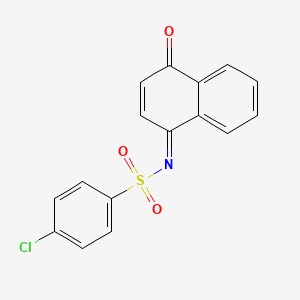

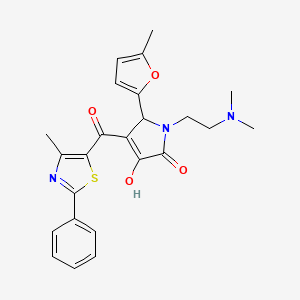

The compound is a derivative of benzo[d][1,3]dioxole, piperazine, and benzo[d]thiazole. Benzo[d][1,3]dioxole is a type of aromatic organic compound, piperazine is a cyclic amine, and benzo[d]thiazole is an aromatic organic compound containing a benzene fused to a thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d][1,3]dioxole, piperazine, and benzo[d]thiazole moieties. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the piperazine moiety. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, while the piperazine moiety could engage in reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely contribute to its stability and could influence its solubility in various solvents .Applications De Recherche Scientifique

Antitumor Activity

The compound has been investigated for its potential as an antitumor agent. A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, which share structural similarities with our compound, were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines . Further studies could explore its mechanism of action and efficacy in specific cancer types.

Heavy Metal Ion Detection

Researchers have utilized derivatives of this compound for detecting heavy metal ions. For instance, the compound was modified to create BDMMBSH (benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide. A thin layer of BDMMBSH deposited on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) enabled sensitive and selective detection of lead (Pb^2+) ions via electrochemical methods . This application could find use in environmental monitoring and industrial safety.

Organoselenium Compounds

Novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized. These compounds exhibit interesting properties and have been characterized using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se) and mass spectrometry. Further exploration of their reactivity and potential applications is warranted .

Biological Activity Beyond Antitumor Effects

While antitumor activity is a prominent focus, exploring other biological effects (e.g., antimicrobial, anti-inflammatory, or neuroprotective) could uncover additional applications.

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is the dopamine receptor , specifically the D2 and D3 subtypes . These receptors are part of the G protein-coupled receptor (GPCR) family and play a crucial role in the neuronal signaling pathway . They are involved in various physiological functions, including motor control, cognition, and reward.

Mode of Action

This compound acts as a dopamine agonist , meaning it binds to and activates dopamine receptors . By stimulating these receptors, it mimics the action of dopamine, a neurotransmitter that transmits signals in the brain and other areas of the body . It also displays α2-adrenergic antagonist properties , which means it blocks the action of α2-adrenergic receptors .

Biochemical Pathways

Upon activation of the dopamine receptors, this compound triggers a series of biochemical reactions within the neuronal signaling pathway . The exact downstream effects can vary depending on the specific type of cell and the intracellular machinery.

Pharmacokinetics

The compound exhibits high gastrointestinal absorption, indicating that it can be effectively absorbed when administered orally . It is also a substrate for P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This could potentially affect its distribution within the body. The compound is known to inhibit several cytochrome P450 enzymes, including CYP1A2 and CYP2D6 . These enzymes are involved in drug metabolism, and their inhibition could affect the compound’s clearance from the body. The compound’s half-life ranges from 1.7 to 6.9 hours .

Result of Action

The activation of dopamine receptors by this compound can lead to various molecular and cellular effects. For instance, it has been shown to counteract age-related memory impairment by improving memory and attention, as well as increasing the velocity of psychomotor reactions .

Propriétés

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-14-3-2-4-18-19(14)21-20(26-18)23-9-7-22(8-10-23)12-15-5-6-16-17(11-15)25-13-24-16/h2-6,11H,7-10,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNOGGFBXDZBIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2370908.png)

![4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2370912.png)

![(Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2370916.png)

![N-(2,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2370919.png)

![1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2370921.png)

![N,6-dimethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2370929.png)

![8-[[Bis(2-methylpropyl)amino]methyl]-3-(3,4-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2370930.png)